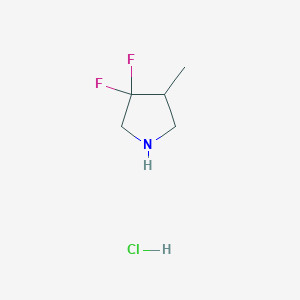
3,3-Difluoro-4-methylpyrrolidine hydrochloride
Overview
Description
3,3-Difluoro-4-methylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,3-Difluoro-4-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with significant biological activity, making it a valuable compound in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms on the pyrrolidine ring, enhances its metabolic stability and bioavailability, which are critical factors in drug development.
- Molecular Formula: CHClFN
- Molecular Weight: 157.59 g/mol
- Appearance: Gray solid
- IUPAC Name: this compound
- SMILES Notation: CC1CNCC1(F)F.[H]Cl
The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of pharmacologically active compounds. It has been shown to interact with various biological targets, modulating enzyme activities and influencing metabolic pathways. Notably, it has potential applications as an inhibitor of Dual Leucine Zipper Kinase (DLK), which is implicated in several disease processes including cancer and diabetes .
Biological Applications
-
Enzyme Inhibition:
- Studies indicate that this compound can inhibit certain enzymes, which may lead to therapeutic applications in treating diseases such as diabetes and cancer. The specific interactions with enzyme targets are still under investigation but show promise for future drug development.
-
Synthesis of Pharmacological Agents:
- It serves as a precursor in the synthesis of various drug candidates, particularly those targeting neurological disorders and metabolic diseases. Its structural features allow for modifications that can enhance efficacy and selectivity.
Case Studies and Research Findings
Several research studies have highlighted the biological activity of this compound:
-
Study on DLK Inhibition:
A recent study explored the synthesis of DLK inhibitors using this compound as a key intermediate. The results demonstrated that derivatives synthesized from 3,3-difluoro-4-methylpyrrolidine showed potent inhibitory activity against DLK, suggesting potential therapeutic applications in neurodegenerative diseases . -
Structural Diversity in Ligands:
Research into the structural diversity at the phenylene core of ligands revealed that modifications incorporating 3,3-difluoro-4-methylpyrrolidine could lead to enhanced binding affinities for target proteins involved in cellular signaling pathways. This study emphasizes the versatility of this compound in designing new therapeutic agents .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylpyrrolidine | CHN | Lacks fluorine substituents |
| 3-Fluoro-4-methylpyrrolidine | CHFN | Contains one fluorine atom |
| 3,4-Difluoropyrrolidine | CHFN | Contains two fluorine atoms at different positions |
Uniqueness: The defining characteristic of this compound is its specific arrangement of two fluorine atoms on the same carbon atom (C3), significantly altering its chemical properties compared to other similar compounds. This configuration enhances its stability and biological activity, making it particularly valuable in medicinal chemistry applications.
Properties
IUPAC Name |
3,3-difluoro-4-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4-2-8-3-5(4,6)7;/h4,8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWSIBONXMQXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















